N,N-Dilactitol-3,5-bis(trifluoromethyl)benzylamine
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Overview
Description
The compound “6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol” is a complex organic molecule characterized by multiple hydroxyl groups and trifluoromethyl-substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups during intermediate steps.
Coupling Reactions: Utilizing reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) for coupling reactions.
Deprotection: Removing protecting groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: Using continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups, using reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Reduction reactions could involve the use of reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl rings or hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide).
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of other complex organic molecules.
Biology
Biochemical Studies: Studied for their interactions with biological molecules and potential as enzyme inhibitors or activators.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for such a compound would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Specific biochemical pathways that the compound may influence, such as metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol
- 6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the presence of trifluoromethyl-substituted phenyl groups, which may impart unique chemical and physical properties.
Properties
CAS No. |
124762-69-2 |
---|---|
Molecular Formula |
C33H51F6NO20 |
Molecular Weight |
895.7 g/mol |
IUPAC Name |
6-[[3,5-bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C33H51F6NO20/c34-32(35,36)12-1-11(2-13(3-12)33(37,38)39)4-40(5-14(45)20(49)28(16(47)7-41)59-30-26(55)24(53)22(51)18(9-43)57-30)6-15(46)21(50)29(17(48)8-42)60-31-27(56)25(54)23(52)19(10-44)58-31/h1-3,14-31,41-56H,4-10H2 |
InChI Key |
XIHCLMPHWOVWAZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Synonyms |
DLBA N,N-dilactitol-3,5-bis(trifluoromethyl)benzylamine |
Origin of Product |
United States |
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